Diphenanilic acid
Overview
Description
It is a white or slightly yellow crystalline substance that is soluble in organic solvents like acetone, ethanol, and acetic acid, but insoluble in benzene and carbon tetrachloride . This compound is primarily used as an intermediate in the production of various synthetic resins, coatings, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenanilic acid is typically synthesized through the reaction of levulinic acid with phenol in the presence of an acid catalyst. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst . The crude product is then purified through recrystallization to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where levulinic acid and phenol are mixed with the acid catalyst. The reaction mixture is heated to a specific temperature to facilitate the reaction, and the product is subsequently purified through distillation and recrystallization processes .
Chemical Reactions Analysis
Types of Reactions
Diphenanilic acid undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The carbonyl group in the pentanoic acid chain can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Diphenanilic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenanilic acid is primarily related to its phenolic structure, which allows it to participate in various chemical reactions. The hydroxyl groups can donate hydrogen atoms, making it an effective antioxidant. Additionally, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Another phenolic compound used in the production of plastics and resins.
Phenolic Acids: Such as gallic acid and ferulic acid, which also have antioxidant properties.
Uniqueness
Diphenanilic acid is unique due to its specific structure, which combines two phenolic groups with a pentanoic acid chain. This structure provides it with unique chemical properties, making it suitable for specific industrial and research applications .
Properties
IUPAC Name |
2-[2-(phenylcarbamoyl)phenyl]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19(21-14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(23)24/h1-13H,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNAHFIVWBGYDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329560 | |
Record name | Diphenanilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6809-72-9 | |
Record name | Diphenanilic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenanilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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